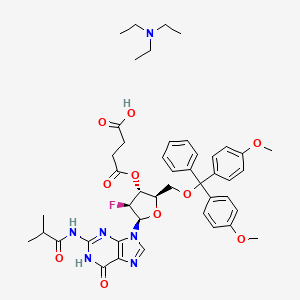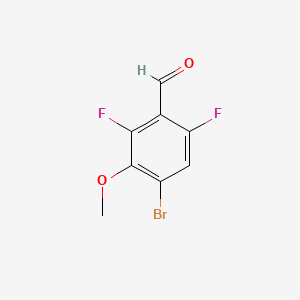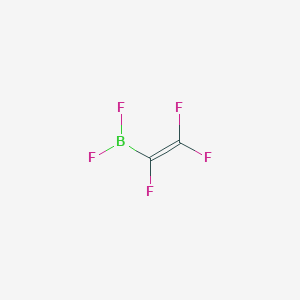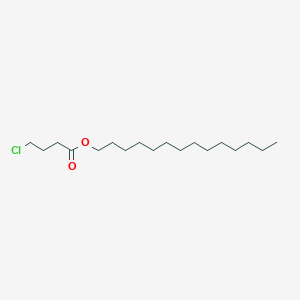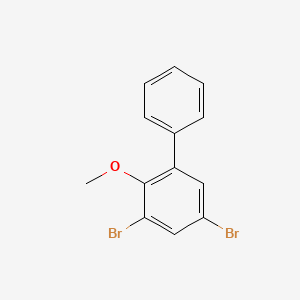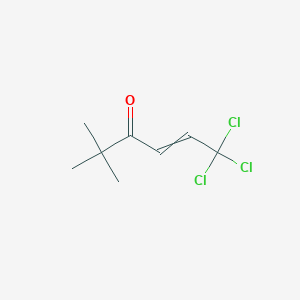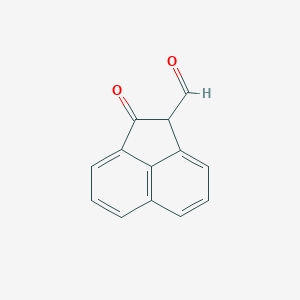
2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde is a chemical compound known for its unique structure and properties It belongs to the class of acenaphthylene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde typically involves the condensation of acenaphthenequinone with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack formylation, where acenaphthenequinone reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Oxo-1,2-dihydroacenaphthylene-1-carboxylic acid.
Reduction: Formation of 2-Oxo-1,2-dihydroacenaphthylene-1-methanol.
Substitution: Formation of various substituted acenaphthylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA intercalation .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Shares a similar fused ring structure but differs in the position and nature of functional groups.
Acenaphthenequinone: A precursor in the synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde, with a similar core structure.
Uniqueness: this compound stands out due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its unique structural features enable it to participate in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
2537-70-4 |
|---|---|
Molekularformel |
C13H8O2 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-oxo-1H-acenaphthylene-1-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,11H |
InChI-Schlüssel |
WNEYSFNCBDYVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
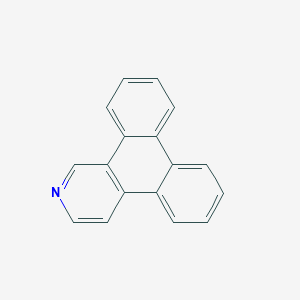
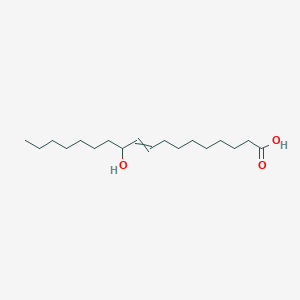
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
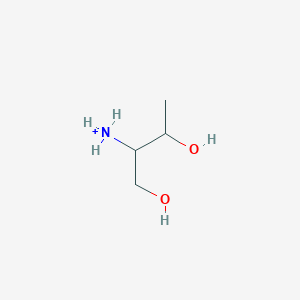
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
